1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-9-(trifluoromethyl)-
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Overview
Description
1H,5H,11H-1Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-9-(trifluoromethyl)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of multiple functional groups, including a trifluoromethyl group, makes this compound particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,5H,11H-1Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-9-(trifluoromethyl)- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted benzopyran and quinolizin derivatives can be reacted in the presence of catalysts like Lewis acids to facilitate the cyclization process. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1H,5H,11H-1Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-9-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizinone derivatives, while reduction can produce tetrahydro derivatives with altered functional groups.
Scientific Research Applications
1H,5H,11H-1Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-9-(trifluoromethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. Pathways involved may include inhibition of specific enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Compared to other similar compounds, 1H,5H,11H-1Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-9-(trifluoromethyl)- stands out due to its unique structural features and functional groups. Similar compounds include:
Coumarin derivatives: Known for their anticoagulant properties.
Quinolizinone derivatives: Studied for their potential therapeutic applications.
Trifluoromethyl-substituted compounds: Valued for their enhanced stability and bioactivity.
This compound’s combination of a benzopyrano and quinolizinone core, along with the trifluoromethyl group, provides distinct chemical and biological properties that make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
113869-07-1 |
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Molecular Formula |
C20H22F3NO2 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
10,10,16,16-tetramethyl-6-(trifluoromethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one |
InChI |
InChI=1S/C20H22F3NO2/c1-18(2)5-7-24-8-6-19(3,4)15-16(24)13(18)9-11-12(20(21,22)23)10-14(25)26-17(11)15/h9-10H,5-8H2,1-4H3 |
InChI Key |
WXAVVANKJAFARU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN2CCC(C3=C4C(=CC1=C32)C(=CC(=O)O4)C(F)(F)F)(C)C)C |
Origin of Product |
United States |
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